

# Aspartame-d3: A Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: Aspartame-d3

Cat. No.: B577392

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CofA) for **Aspartame-d3**. This stable isotope-labeled analog of aspartame is a critical internal standard for quantitative bioanalytical studies, enabling researchers to accurately measure aspartame levels in various matrices. Understanding the quality and purity of this reagent, as detailed in its CofA, is paramount for ensuring the reliability and reproducibility of experimental results.

## Quantitative Data Summary

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for **Aspartame-d3**. Data is compiled from representative analyses and may vary between batches and suppliers.

Parameter	Specification	Result	Method
Purity	≥98%	99.5%	HPLC
Chemical Identity	Conforms to structure	Conforms	<sup>1</sup> H-NMR, MS
Isotopic Enrichment	≥99% atom D	99.6% atom D	Mass Spectrometry
Appearance	White to off-white solid	White solid	Visual Inspection
Solubility	Soluble in DMSO	Conforms	Visual Inspection
Residual Solvents	Per USP <467>	Conforms	GC-HS
Heavy Metals	≤10 ppm	<10 ppm	ICP-MS
Loss on Drying	≤1.0%	0.2%	TGA

## Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

### 1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Method: A solution of **Aspartame-d3** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the purity is calculated based on the area percentage of the main peak relative to all other peaks.

## 2. Nuclear Magnetic Resonance (NMR) for Identity Confirmation

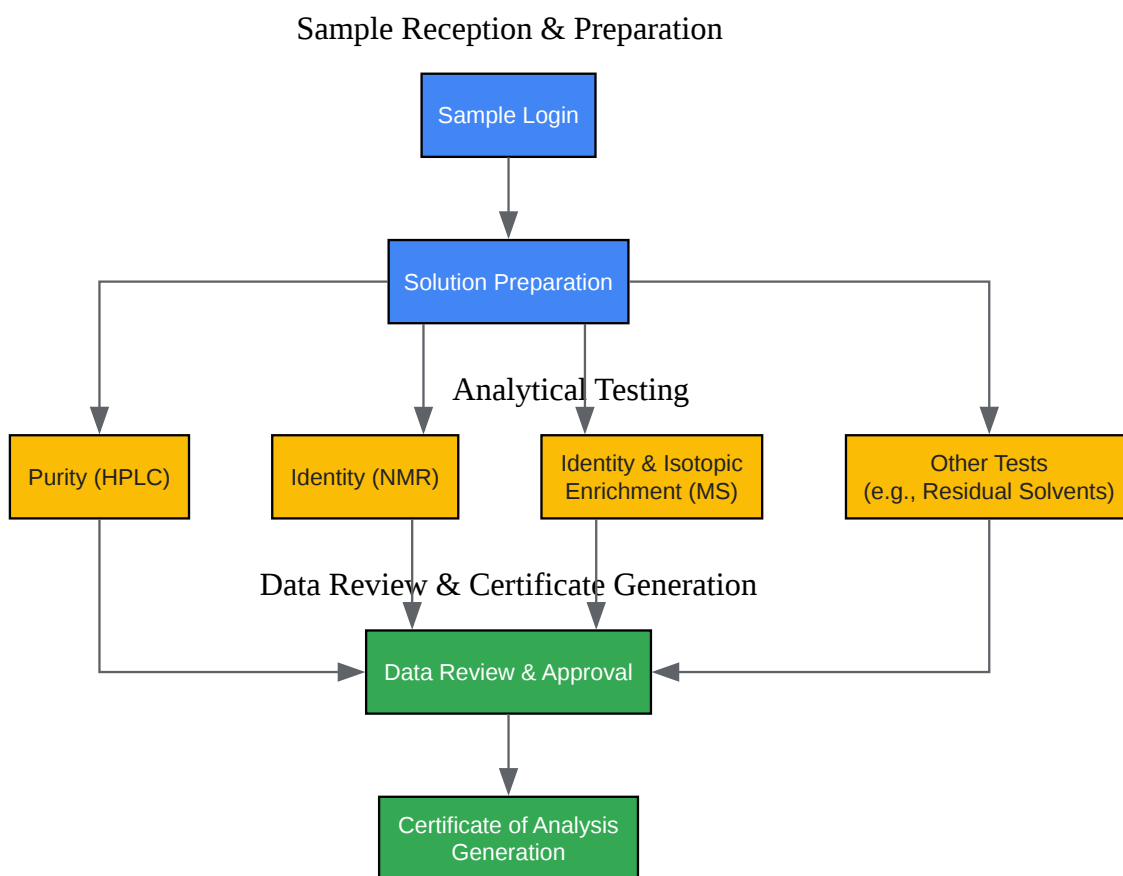
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Method: A sample of **Aspartame-d<sub>3</sub>** is dissolved in the deuterated solvent, and the <sup>1</sup>H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the known structure of aspartame to confirm its identity. The absence of specific proton signals at the deuterated positions confirms the isotopic labeling.

## 3. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

- Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source.
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For **Aspartame-d<sub>3</sub>**, the expected molecular weight will be shifted by approximately +3 Da compared to unlabeled aspartame, confirming the presence of the deuterium labels. The isotopic enrichment is determined by analyzing the relative intensities of the isotopic peaks.

# Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of **Aspartame-d<sub>3</sub>**.



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